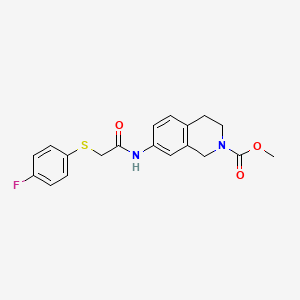

methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic dihydroisoquinoline derivative characterized by a methyl ester group at position 2 and a 2-((4-fluorophenyl)thio)acetamido substituent at position 7 of the isoquinoline core. The compound’s structure integrates a thioether linkage, which connects the 4-fluorophenyl moiety to the acetamido group, distinguishing it from related derivatives.

Properties

IUPAC Name |

methyl 7-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S/c1-25-19(24)22-9-8-13-2-5-16(10-14(13)11-22)21-18(23)12-26-17-6-3-15(20)4-7-17/h2-7,10H,8-9,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNAWLBLJQUXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure. The introduction of the fluorophenylthio group can be accomplished through a nucleophilic substitution reaction, where a thiol reacts with a fluorobenzene derivative under basic conditions. The final step involves the acylation of the amine group with a suitable acylating agent to form the thioacetamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the nucleophilic substitution step, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as nitronium ion (NO2+), halogens (Cl2, Br2).

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: As a probe to study the interactions of fluorinated compounds with biological systems.

Medicine: Potential use as a drug candidate due to its unique structural features, which may impart specific biological activities.

Industry: Use in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The fluorophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thioacetamido group could form hydrogen bonds with amino acid residues. These interactions may modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Substituent at Position 7

The target compound’s 2-((4-fluorophenyl)thio)acetamido group is unique among the compared derivatives. The thioether linkage may also confer distinct reactivity compared to oxygen-based ethers (e.g., 6d’s dimethoxy groups) or sulfonyl groups (e.g., 6e’s methylsulfonyl) .

Carboxylate/Amide Variations

The methyl ester at position 2 contrasts with 6d’s ethyl ester and 6f’s carboxamide. Esters generally exhibit higher hydrolytic lability than amides, which could influence bioavailability. However, the methyl ester’s smaller size may improve membrane permeability relative to bulkier substituents like 6h’s benzoyl group .

Fluorine and Thioether Synergy

Fluorine’s electron-withdrawing effects may stabilize the thioether against oxidation, while the sulfur atom’s polarizability could enhance interactions with biological targets like enzymes or receptors.

Biological Activity

Methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including research findings and case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies indicate that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The presence of the thioacetamide group suggests potential inhibitory effects on certain enzymes involved in metabolic pathways.

- Receptor Modulation : The fluorophenyl moiety may enhance binding affinity to specific receptors, potentially influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Recent studies have shown that compounds similar to methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline exhibit moderate to good antimicrobial activity. For instance, derivatives containing thio groups have demonstrated effectiveness against various bacterial strains, indicating a potential role in treating infections caused by resistant pathogens .

Anticancer Properties

Research has highlighted the anticancer potential of isoquinoline derivatives. For example, compounds structurally related to methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline have shown significant cytotoxicity against several cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation in colon and breast cancer models .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 (Colon Carcinoma) | 6.2 |

| Compound B | T47D (Breast Cancer) | 27.3 |

Neuroprotective Effects

Emerging evidence suggests that isoquinoline derivatives may possess neuroprotective properties. The modulation of neuroinflammatory pathways could provide therapeutic benefits in neurodegenerative diseases. Studies indicate that such compounds may reduce oxidative stress markers and improve neuronal survival under stress conditions .

Case Studies

-

Study on Antimicrobial Activity :

- A study assessed the antimicrobial efficacy of various thio-substituted isoquinolines against Gram-positive and Gram-negative bacteria. Methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline was among those tested, showing promising results against resistant strains.

-

Anticancer Activity Evaluation :

- In a series of experiments on cancer cell lines, methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline demonstrated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.